molecular formula C17H18FN3O2 B2402695 (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1234979-86-2

(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2402695
CAS No.: 1234979-86-2
M. Wt: 315.348
InChI Key: YCCNRDOJDWAKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has been studied as an inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of this compound and its analogues has been studied extensively. The structure-activity relationship of these analogues has been analyzed using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 . The results of these studies can guide the synthesis of more potent and selective inhibitors .


Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its activity. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .

Scientific Research Applications

Anti-HIV-2 Activity

A study by Ashok et al. (2015) found that derivatives of β-carboline, including (4-(2-fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone, displayed selective inhibition of the HIV-2 strain. This compound, along with others, showed inhibition activity without affecting HIV-2 reverse transcriptase, indicating a different mechanism for their anti-HIV-2 activity.

Antibacterial Activity

In a study conducted by Nagaraj et al. (2018), a series of novel triazole analogues of piperazine were synthesized, which included variants of this compound. These compounds demonstrated significant inhibition of bacterial growth, highlighting their potential as antibacterial agents.

PET Tracers for Serotonin Receptors

García et al. (2014) reported the synthesis of N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, analogues of this compound, as PET tracers for serotonin 5-HT1A receptors (García et al., 2014). These compounds displayed high affinity and selectivity for 5-HT1A receptors, making them promising candidates for studying neuropsychiatric disorders.

Antimicrobial Activity

Patel et al. (2011) synthesized a series of compounds including this compound derivatives. Their in vitro antimicrobial activity against various bacterial and fungal strains was evaluated, showing variable and modest activity (Patel et al., 2011).

Antagonists of NPBWR1 (GPR7)

Romero et al. (2012) synthesized small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), structurally related to this compound (Romero et al., 2012). These compounds exhibited potent antagonistic activity, highlighting potential applications in treating conditions mediated by NPBWR1.

Neuroprotective Activities

Zhong et al. (2020) evaluated a series of aryloxyethylamine derivatives, including analogues of this compound, for their neuroprotective activities both in vitro and in vivo (Zhong et al., 2020). These compounds showed potential neuroprotective effects, suggesting their use as agents for anti-ischemic stroke.

Future Directions

The future directions for the study of this compound involve further structural modification to improve its potency and selectivity. This could lead to the development of useful pharmacological agents .

Biochemical Analysis

Biochemical Properties

The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine, a nucleoside involved in RNA synthesis . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .

Temporal Effects in Laboratory Settings

The effects of this compound on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.

Metabolic Pathways

Given its interaction with ENTs, it is likely that the compound could affect nucleotide synthesis and adenosine regulation .

Transport and Distribution

Given its interaction with ENTs, it is possible that the compound could be transported across cell membranes via these transporters .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCNRDOJDWAKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.